2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533981
InChI: InChI=1S/C12H14N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h4-8H,1-3H3
SMILES:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17533981

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde -

Specification

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C12H14N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h4-8H,1-3H3
Standard InChI Key CQQLMQZNJKOPFC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(N2C=CC=CC2=N1)C=O

Introduction

Chemical Identity and Structural Features

Basic Descriptors

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde belongs to the imidazopyridine family, a class of bicyclic compounds merging imidazole and pyridine rings. Key identifiers include:

PropertyValue
CAS Number898379-97-0
Molecular FormulaC12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}
Molecular Weight202.25 g/mol
SMILESCC(C)(C)C1=C2C=NC=CN2C=C1C=O
Topological Polar Surface Area45.5 Ų (estimated)

The tert-butyl group at position 2 introduces steric bulk, potentially influencing reactivity and solubility, while the aldehyde at position 3 serves as a versatile site for further functionalization .

Structural Comparison with Analogous Compounds

Comparative analysis with related imidazole carbaldehydes reveals distinct features:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-(tert-Butyl)-1H-imidazole-5-carbaldehydeC8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}152.19Aldehyde at position 5
1-(tert-Butyl)-1H-imidazole-2-carbaldehydeC8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}152.19Aldehyde at position 2
2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehydeC12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}202.25Fused ring system

The fused imidazopyridine core in the target compound enhances aromaticity and planar rigidity compared to monocyclic analogs .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves multi-step sequences starting from imidazopyridine precursors. A general approach includes:

  • Core Formation: Condensation of 2-aminopyridine with α-bromo ketones to construct the imidazopyridine scaffold.

  • tert-Butyl Introduction: Alkylation using tert-butyl halides or Friedel-Crafts alkylation with tert-butanol under acidic conditions.

  • Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions.

For example, Cs2_2CO3_3-mediated aldol condensation in DMF has been employed for analogous imidazole carbaldehydes, achieving yields >60% .

Key Reaction Pathways

The aldehyde group participates in diverse transformations:

  • Condensation Reactions: Reacts with amines to form Schiff bases, useful in heterocyclic synthesis.

  • Cycloadditions: Participates in 1,3-dipolar cycloadditions with nitrile oxides or azides to construct fused polycyclic systems .

  • Reductions: Sodium borohydride reduces the aldehyde to a hydroxymethyl group, enabling further derivatization.

Steric hindrance from the tert-butyl group may slow electrophilic substitution at adjacent positions but enhances regioselectivity in cycloadditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to hydrophobic tert-butyl and aromatic groups.

  • Stability: Stable under inert atmospheres but prone to oxidation at the aldehyde group upon prolonged air exposure.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at ~1700 cm1^{-1} (C=O stretch of aldehyde).

  • 1^1H NMR: Characteristic signals include:

    • δ 9.8–10.1 ppm (aldehyde proton, singlet).

    • δ 1.4–1.6 ppm (tert-butyl protons, singlet).

  • Mass Spectrometry: Predicted [M+H]+^+ peak at m/z 203.1 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator